molecular formula C13H17N3O B2959097 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-33-0

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2959097
CAS No.: 2034606-33-0
M. Wt: 231.299
InChI Key: UHWVIBUETZORNO-UHFFFAOYSA-N
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Description

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated chemical building block integrating a constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with a substituted pyrimidine moiety. This combination makes it a compound of high interest in medicinal chemistry and drug discovery, particularly for the development of therapeutics targeting neurodegenerative diseases. The 2-oxa-5-azabicyclo[2.2.1]heptane core is a bridged heterocyclic system that provides molecular rigidity and defines a specific three-dimensional conformation. This structure is a known pharmacophore in neurology-focused research . When coupled with a 2-cyclopropyl-6-methylpyrimidine ring, the resulting molecule is designed for high-value research applications. Compounds featuring this specific bicyclic-heterocyclic architecture have been investigated as potent and selective inhibitors of leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a primary genetic cause of familial Parkinson's disease, and its inhibition is a prominent therapeutic strategy for halting disease progression. The constrained structure of the 2-oxa-5-azabicyclo[2.2.1]heptane group is crucial for mimicking biological motifs and enhancing properties like metabolic stability and target selectivity . Furthermore, the pyrimidine component is a privileged structure in medicinal chemistry, often enabling key interactions with enzymatic binding sites. This compound is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical elaboration. It is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-4-12(15-13(14-8)9-2-3-9)16-6-11-5-10(16)7-17-11/h4,9-11H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWVIBUETZORNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is C12H15N3OC_{12}H_{15}N_3O. The compound features a bicyclic framework that includes a pyrimidine ring, which is significant for its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H15N3OC_{12}H_{15}N_3O
Molecular Weight225.27 g/mol
IUPAC Name5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique bicyclic structure allows it to fit into active sites, modulating enzyme activities and influencing various biological pathways.

Key Enzymatic Interactions

  • Plasmepsin II Inhibition : Research indicates that compounds similar to this one can inhibit plasmepsin II, an enzyme involved in the hemoglobin degradation pathway in malaria parasites. This suggests potential antimalarial properties.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, contributing to its potential neuropharmacological effects.

Antiprotozoal Activity

Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antiprotozoal activity. For instance, modifications in the pyrimidine substituent have been shown to enhance activity against protozoan parasites.

Table 2: Antiprotozoal Activity Data

CompoundIC50 (µM)Selectivity Index (SI)
Exo-2-Aminomethyl-4-phenyl0.81 (D10)200
Chloro-substituted variant1.39 (D10)51.1
Control Compound10 (Dd2)<10

Study on Antimalarial Activity

A study conducted by D’hooghe et al. evaluated the antimalarial activity of various bicyclic compounds, including those related to our compound of interest. The results indicated that certain structural modifications led to enhanced potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Findings:

  • Most Active Compound : Exo-2-Aminomethyl derivative showed an IC50 value of 810 nM against the chloroquine-sensitive strain.
  • Resistance Profile : The same derivative exhibited reduced efficacy against chloroquine-resistant strains, highlighting the need for further structural optimization.

Ligand Docking Studies

Docking studies have provided insights into the binding interactions between the compound and target enzymes like plasmepsin II. These studies support the hypothesis that such compounds can act as effective inhibitors by fitting snugly into the enzyme's active site.

Table 3: Docking Results Summary

CompoundBinding Affinity (kcal/mol)
Exo-Aminomethyl Variant-9.3
Control Compound-7.0

Comparison with Similar Compounds

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

  • Key Difference : Chlorine replaces the methyl group at the pyrimidine 6-position.
  • Molecular Weight : 251.71 g/mol (C₁₂H₁₄ClN₃O).
  • This compound was discontinued by suppliers (e.g., CymitQuimica), possibly due to stability or safety concerns .

5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

  • Key Difference : Lacks the methyl group at the pyrimidine 2-position.
  • Molecular Weight : 217.27 g/mol (C₁₂H₁₅N₃O).

Bicyclic Core Modifications

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

  • Key Difference : Hydrochloride salt form of the core bicyclic amine.
  • Molecular Weight: 135.59 g/mol (C₅H₁₀ClNO).
  • Properties : Enhanced water solubility due to salt formation, facilitating formulation in aqueous systems. Reported purity ≥98% .

3-Oxa-8-azabicyclo[3.2.1]octane Derivatives

  • Key Difference : Larger bicyclic framework ([3.2.1] vs. [2.2.1]) with altered ring strain and conformational flexibility.
  • Impact : Reduced rigidity may decrease target selectivity but improve synthetic accessibility .

Bioactivity and Selectivity

  • The 2-oxa-5-azabicyclo[2.2.1]heptane core demonstrates superior activity in kinase inhibition compared to non-bridged morpholines. For example, bridged morpholine derivatives show 10–50× higher selectivity for protein kinases due to restricted conformational mobility .
  • In contrast, thia-azabicyclo[3.2.0]heptane derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) exhibit distinct bioactivity profiles, often targeting β-lactamases or penicillin-binding proteins .

Q & A

Q. What are the established synthetic routes for the bicyclo[2.2.1]heptane core in this compound?

The bicyclo[2.2.1]heptane core is typically synthesized via stereoselective ring-closing reactions. For example, trans-4-hydroxy-L-proline derivatives can undergo sequential functionalization (e.g., benzoylation, methylation, tosylation) followed by borane-mediated cyclization to form the bicyclic structure . Recent improvements include using NaBH4 for selective reductions and Pd/C hydrogenation for deprotection, achieving higher yields (86–100%) and enantiomeric purity .

Q. How can the stereochemistry of the bicyclo[2.2.1]heptane moiety be confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry. Alternatively, advanced NMR techniques (e.g., NOESY, COSY) can identify spatial correlations between protons in the bicyclic system. For instance, coupling constants (J-values) between bridgehead protons (e.g., 1S and 4S positions) help confirm relative configurations .

Q. What analytical techniques are critical for purity assessment of this compound?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is widely used. Mass spectrometry (HRMS or LC-MS) validates molecular weight, while chiral HPLC columns (e.g., Chiralpak AD-H) confirm enantiopurity. Residual solvents are quantified via GC-MS per ICH guidelines .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for introducing the pyrimidine substituent?

DoE methods, such as factorial design or response surface methodology, systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a central composite design could minimize side reactions (e.g., pyrimidine ring degradation) while maximizing coupling efficiency. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables .

Q. What computational strategies predict the reactivity of the cyclopropyl-pyrimidine group in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. Fukui indices identify nucleophilic/electrophilic sites on the pyrimidine ring. Molecular dynamics simulations assess solvent effects on reaction pathways, guiding experimental design .

Q. How should researchers resolve contradictions in reported synthetic yields for similar bicyclic systems?

Systematic meta-analysis of literature data, combined with controlled replication studies, isolates critical variables (e.g., moisture sensitivity, catalyst batch). For example, discrepancies in LiBH4 reduction yields (93–100%) may arise from trace water content; rigorous drying of reagents and solvents under inert atmospheres can improve reproducibility .

Q. What methodologies enable pharmacokinetic profiling of this compound’s metabolic stability?

In vitro assays using liver microsomes (human/rat) quantify metabolic half-life. LC-MS/MS monitors degradation products, while CYP450 inhibition studies identify enzyme interactions. For in vivo correlation, radiolabeled analogs (e.g., ^14C-tagged) track absorption/excretion in animal models .

Q. How can reactor design principles improve scalability of the bicyclo[2.2.1]heptane synthesis?

Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (e.g., nanofiltration) purify intermediates without column chromatography. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of reaction progress .

Methodological Tables

Table 1. Key Reaction Parameters for Bicyclo[2.2.1]heptane Synthesis

StepReagents/ConditionsYield (%)Reference
TosylationTsCl, Et₃N, CH₂Cl₂, 0°C→rt93
CyclizationNaBH4, EtOH/THF, 0°C→rt100
Deprotection10% Pd/C, H₂, MeOH100

Table 2. Statistical DoE Factors for Pyrimidine Coupling Optimization

FactorRange TestedOptimal Value
Temperature60–100°C80°C
Catalyst (Pd(PPh₃)₄)1–5 mol%3 mol%
SolventDMF, THF, TolueneToluene

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